molecular formula C12H23NO3 B032321 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol CAS No. 53825-32-4

7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol

Cat. No. B032321
CAS RN: 53825-32-4
M. Wt: 229.32 g/mol
InChI Key: MWQYHQBSFLBACS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds similar to 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol involves intricate chemical processes, utilizing various starting materials and methods. For instance, the synthesis of related spiro compounds has been demonstrated through multi-step chemical reactions that involve key steps such as dianion alkylation and intramolecular conjugate addition, showcasing the complexity and versatility in synthesizing spirocyclic structures (Mori & Ikunaka, 1984).

Molecular Structure Analysis

The molecular structure of compounds in the spiro family, including 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol, often features complex three-dimensional configurations. Studies using techniques like single-crystal X-ray diffraction have helped characterize these structures, revealing details such as non-planar ring systems and hydrogen bonding interactions, which are crucial for understanding their chemical behavior and potential applications (Yuan et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of spiro compounds are influenced by their unique molecular frameworks. Research has shown that these compounds can undergo various chemical reactions, including alkylation and acetalization, highlighting their potential utility in synthesizing biologically active molecules or materials with specific chemical functionalities (Ogurtsov & Rakitin, 2020).

Physical Properties Analysis

The physical properties of 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol and related compounds, such as solubility in various solvents, melting points, and phase behavior, are crucial for their application in chemical synthesis and material science. Systematic studies on solubility and phase equilibria provide essential data for designing processes involving these compounds (Melo et al., 2012).

Scientific Research Applications

Applications in Lignin Model Compound Studies

Research on dimeric non-phenolic β-O-4-type lignin model compounds, which share structural similarities with the compound , highlights the significance of γ-hydroxymethyl groups in the acidolysis mechanism of lignin. These studies are crucial for understanding lignin breakdown, a key step in converting biomass into valuable chemicals and fuels (Yokoyama, 2015).

Water Contamination and Remediation

The presence of 1,4-dioxane in water supplies, a concern for environmental and public health, necessitates research into effective remediation techniques. Studies on 1,4-dioxane emphasize the need for alternative removal methods due to its resistance to conventional treatment processes (Godri Pollitt et al., 2019).

Chemical Synthesis and Catalysis

Research into the synthesis of 1,2-oxazines and related compounds involves dehydration reactions, an area where the compound of interest may find application due to its potential role as a catalyst or reactant intermediate. These syntheses are important for producing pharmaceuticals and agrochemicals (Sainsbury, 1991).

Biofuel Production

In the context of biofuel production, the compound may be related to processes involving methanol and other alcohols as feedstocks. Research on the downstream processing of biologically produced diols, such as 1,3-propanediol, explores separation technologies that could be applicable to the purification or synthesis of similar compounds (Xiu & Zeng, 2008).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound may be used in polymer chemistry, primarily in the area of plastics, improving their weatherability . It is also used in the photostabilization of hindered amines pertaining to the piperidine type .

properties

IUPAC Name

(7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-10(2)7-12(8-11(3,4)13-10)15-6-9(5-14)16-12/h9,13-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQYHQBSFLBACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N1)(C)C)OCC(O2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol

CAS RN

53825-32-4
Record name 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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